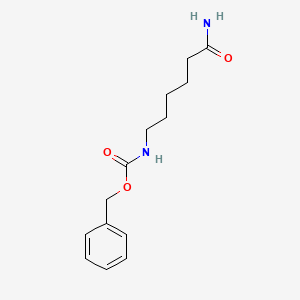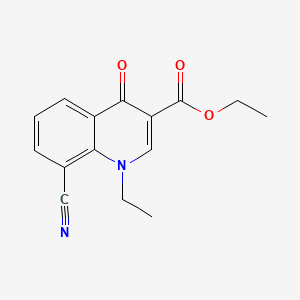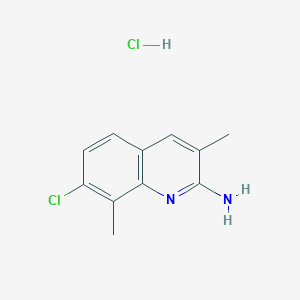
6-(Cbz-amino)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cbz-amino)hexanamide is a compound that features a benzyl carbamate (Cbz) protecting group attached to an amino group on a hexanamide backbone. This compound is significant in organic synthesis, particularly in the preparation of peptides and other amide-containing molecules. The Cbz group is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cbz-amino)hexanamide typically involves the protection of an amino group with a benzyl carbamate (Cbz) group, followed by amidation. One efficient method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cbz-amino)hexanamide can undergo various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form new amide bonds.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides.
Acylation: Carboxylic acids or acid chlorides in the presence of coupling agents like EDC or DCC.
Major Products Formed
Deprotected amine: Upon hydrogenation, the Cbz group is removed, yielding the free amine.
Substituted amides: Through nucleophilic substitution or acylation, various substituted amides can be formed.
Applications De Recherche Scientifique
6-(Cbz-amino)hexanamide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those containing amide bonds.
Biological Studies: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 6-(Cbz-amino)hexanamide is primarily related to its role as a protected amine. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-aminohexanamide: Similar to 6-(Cbz-amino)hexanamide but uses a tert-butyl carbamate (Boc) protecting group.
N-Fmoc-aminohexanamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
This compound is unique due to its benzyl carbamate protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups .
Propriétés
Numéro CAS |
53299-81-3 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
benzyl N-(6-amino-6-oxohexyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c15-13(17)9-5-2-6-10-16-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,15,17)(H,16,18) |
Clé InChI |
PJYKCVWKFKTQMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)

![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)





